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Compound of Interest

Compound Name:
5-Fluoro-6-

methoxynicotinaldehyde

Cat. No.: B1388037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of

5-fluoro-6-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic

synthesis.[1][2] Given the limited availability of public domain experimental spectra for this

specific compound, this guide integrates predicted spectroscopic data with established

principles of spectroscopic interpretation and comparative data from structurally related

molecules. This approach offers a robust framework for the identification and characterization

of this important synthetic intermediate.

Molecular Structure and Its Spectroscopic
Implications
5-Fluoro-6-methoxynicotinaldehyde (C₇H₆FNO₂) is a pyridine derivative featuring three

distinct functional groups that govern its spectroscopic behavior: an aldehyde, a methoxy

group, and a fluorine atom. The electron-withdrawing nature of the fluorine atom and the

pyridine ring nitrogen, coupled with the electron-donating effect of the methoxy group, creates a

unique electronic environment that is reflected in its NMR, mass spectrometry, and infrared

profiles.

Molecular Structure:
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Caption: Chemical structure of 5-Fluoro-6-methoxynicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 5-fluoro-6-
methoxynicotinaldehyde, along with a detailed interpretation.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the

compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an

internal reference (0.00 ppm). The spectrum would typically be recorded on a 400 or 500 MHz

NMR spectrometer.

Predicted ¹H NMR Data:

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~10.3 Singlet 1H Aldehyde (-CHO)

~8.2 Doublet 1H Pyridine Ring (H-2)

~7.9 Doublet 1H Pyridine Ring (H-4)

~4.1 Singlet 3H Methoxy (-OCH₃)

Interpretation:

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to

the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring,

thus appearing at a characteristic downfield shift.
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Pyridine Ring Protons (~8.2 and ~7.9 ppm): The two protons on the pyridine ring are

expected to be in the aromatic region. Their exact chemical shifts and multiplicities will be

influenced by coupling to each other and long-range coupling to the fluorine atom. The

proton at the 2-position (ortho to the nitrogen) is typically the most downfield. The fluorine

atom at the 5-position will likely introduce a doublet splitting to the H-4 proton.

Methoxy Protons (~4.1 ppm): The three protons of the methoxy group are in a similar

chemical environment and will therefore appear as a sharp singlet. Their chemical shift is

influenced by the attachment to an oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural

abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a

spectrum with a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm) Assignment

~188 Aldehyde Carbonyl (C=O)

~160 Pyridine Ring (C-6, attached to OCH₃)

~155 (d, ¹JCF ≈ 240 Hz) Pyridine Ring (C-5, attached to F)

~150 Pyridine Ring (C-2)

~140 Pyridine Ring (C-3, attached to CHO)

~115 (d, ²JCF ≈ 20 Hz) Pyridine Ring (C-4)

~55 Methoxy Carbon (-OCH₃)

Interpretation:

Aldehyde Carbonyl (~188 ppm): The carbonyl carbon of the aldehyde is significantly

deshielded and appears at a characteristic low-field position.
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Pyridine Ring Carbons (~115-160 ppm): The chemical shifts of the pyridine ring carbons are

influenced by the nitrogen atom, the fluorine, the methoxy, and the aldehyde groups. The

carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling

constant (¹JCF), appearing as a doublet. The adjacent carbon (C-4) will show a smaller two-

bond coupling (²JCF). The carbon attached to the electron-donating methoxy group (C-6) will

be shielded relative to other carbons in similar aromatic systems.

Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the expected

upfield region for an sp³ hybridized carbon attached to an oxygen atom.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

For a non-volatile compound like 5-fluoro-6-methoxynicotinaldehyde, electrospray ionization

(ESI) would be a suitable technique. A dilute solution of the compound in a solvent like

methanol or acetonitrile, often with a small amount of formic acid to promote protonation, would

be introduced into the mass spectrometer.

Expected Mass Spectrum Data:

Molecular Ion Peak ([M+H]⁺): The molecular formula is C₇H₆FNO₂. The monoisotopic mass

is 155.0383 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be

observed at an m/z of approximately 156.0455.

Key Fragmentation Patterns: Fragmentation of the molecular ion can provide structural

information. Common fragmentation pathways for aromatic aldehydes include the loss of the

formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).[3][4] The presence of the

methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde

(CH₂O, 30 Da).

Fragmentation Workflow:
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Predicted Fragments

[C₇H₆FNO₂H]⁺
m/z = 156

Loss of CO
[C₆H₇FNO]⁺
m/z = 128

- CO

Loss of CHO
[C₆H₆FN]⁺
m/z = 127

- CHO

Loss of CH₃

[C₆H₄FNO₂]⁺
m/z = 141

- CH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Fluoro-6-methoxynicotinaldehyde.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-

IR spectroscopy. A small amount of the solid compound is placed on the ATR crystal, and

pressure is applied to ensure good contact. The IR spectrum is then recorded.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3150 Medium Aromatic C-H Stretch

~2950-3000 Medium
Aliphatic C-H Stretch

(Methoxy)

~2850 & ~2750 Medium, sharp
Aldehyde C-H Stretch (Fermi

doublet)

~1700-1720 Strong
Carbonyl (C=O) Stretch of

Aldehyde

~1580-1620 Medium-Strong
Aromatic C=C and C=N Ring

Stretching

~1250-1300 Strong
Aryl-O-C Asymmetric Stretch

(Methoxy)

~1020-1080 Strong
Aryl-O-C Symmetric Stretch

(Methoxy)

~1100-1200 Strong C-F Stretch

Interpretation:

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic

protons (above 3000 cm⁻¹) and the methoxy group protons (below 3000 cm⁻¹). The

characteristic pair of peaks for the aldehyde C-H stretch around 2850 cm⁻¹ and 2750 cm⁻¹ is

a key diagnostic feature.

Carbonyl Stretching: A strong absorption band around 1700-1720 cm⁻¹ is indicative of the

C=O bond in the aldehyde group. Its exact position is influenced by conjugation with the

aromatic ring.

Aromatic Ring and C-O/C-F Stretching: The stretching vibrations of the pyridine ring will

appear in the 1580-1620 cm⁻¹ region. The strong absorptions corresponding to the C-O

stretching of the methoxy group and the C-F stretching are expected in the fingerprint region

(below 1500 cm⁻¹).
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Conclusion
The spectroscopic data, both predicted and inferred from analogous structures, provide a

detailed fingerprint for 5-fluoro-6-methoxynicotinaldehyde. The characteristic signals in ¹H

and ¹³C NMR, the molecular ion peak and fragmentation patterns in mass spectrometry, and

the key vibrational frequencies in IR spectroscopy collectively allow for the unambiguous

identification and structural confirmation of this compound. This guide serves as a valuable

resource for researchers, enabling them to confidently utilize this versatile building block in their

synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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